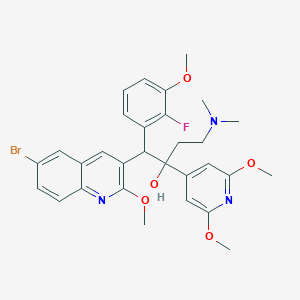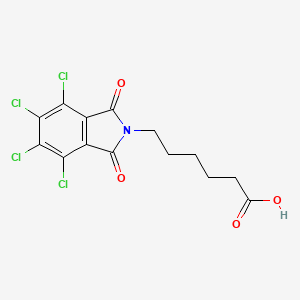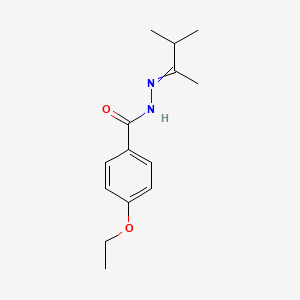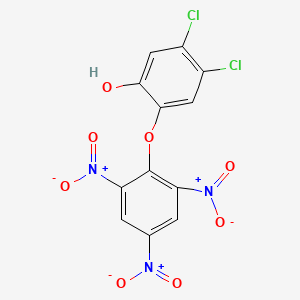
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol is a complex organic compound characterized by the presence of multiple nitro groups and chlorine atoms attached to a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol typically involves the nitration of a chlorinated phenol derivative. The process begins with the chlorination of phenol to introduce chlorine atoms at specific positions. This is followed by the nitration of the chlorinated phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors equipped with temperature control systems to manage the exothermic nature of the nitration reaction. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Diamino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This oxidative stress can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Contains chlorine atoms but lacks the nitro groups.
2,4,5-Trichlorophenoxyacetic Acid: A herbicide with a similar phenolic structure but different functional groups.
Uniqueness
4,5-Dichloro-2-(2,4,6-trinitrophenoxy)phenol is unique due to the combination of both nitro and chlorine groups on the phenolic ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H5Cl2N3O8 |
|---|---|
Molecular Weight |
390.09 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,4,6-trinitrophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl2N3O8/c13-6-3-10(18)11(4-7(6)14)25-12-8(16(21)22)1-5(15(19)20)2-9(12)17(23)24/h1-4,18H |
InChI Key |
JNVVRIXCLDPGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC(=C(C=C2O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2,5-diphenyl-4-(piperidin-1-ylmethyl)-1H-pyrrol-3-yl]methyl}piperidine](/img/structure/B12464072.png)

![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
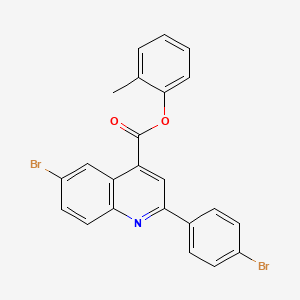
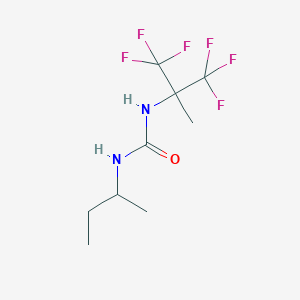
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B12464080.png)
![(4Z)-4-[(allylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12464085.png)

![3-methyl-N-{[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12464107.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464112.png)

